2,3,4,5,6-Pentafluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

Description

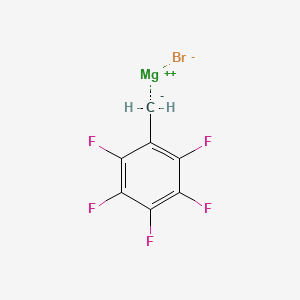

2,3,4,5,6-Pentafluorobenzylmagnesium bromide is a fluorinated Grignard reagent with the molecular formula C₇H₂BrF₅Mg and a molecular weight of 260.987 g/mol . It is commercially available as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable resources. The compound is characterized by a fully fluorinated benzyl group (all five hydrogen atoms on the benzene ring replaced by fluorine), which imparts strong electron-withdrawing effects. This enhances its reactivity in nucleophilic additions and cross-coupling reactions compared to non-fluorinated analogs. The reagent is highly sensitive to moisture and oxygen, requiring storage under inert conditions .

Properties

Molecular Formula |

C7H2BrF5Mg |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

magnesium;1,2,3,4,5-pentafluoro-6-methanidylbenzene;bromide |

InChI |

InChI=1S/C7H2F5.BrH.Mg/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 |

InChI Key |

VFRKQGFPAHGFQG-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorobenzylmagnesium bromide is typically synthesized by reacting 2,3,4,5,6-pentafluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

On an industrial scale, the preparation of 2,3,4,5,6-pentafluorobenzylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common to maintain consistency and safety .

Chemical Reactions Analysis

Chemical Stability and Handling

2,3,4,5,6-Pentafluorobenzylmagnesium bromide (0.25 M in 2-MeTHF) is a Grignard reagent designed for organometallic synthesis. While specific data for this exact compound is limited in the provided sources, analogous Grignard reagents in 2-MeTHF exhibit enhanced stability compared to THF-based systems. For example, n-butyllithium in 2-MeTHF has a half-life of 70 minutes at 35°C, significantly longer than the 10-minute half-life in THF . This suggests that fluorinated Grignard reagents in 2-MeTHF may maintain reactivity under controlled conditions while minimizing solvent degradation.

Key Stability Factors

Cross-Coupling Reactions

Grignard reagents in 2-MeTHF are commonly used in transition-metal-catalyzed couplings (e.g., Suzuki, Negishi). For example, aryl Grignards in 2-MeTHF enable nickel-catalyzed ligand-free couplings with aryl halides . The low polarity and clean phase separation of 2-MeTHF facilitate downstream purification, as seen in Pd-catalyzed Suzuki-type carbonylations where aqueous work-up suffices .

Selective Alkylation/Allylation

The solvent’s ability to suppress Wurtz coupling by-products makes it suitable for alkylation of sensitive substrates. For instance, methallyl alcohol-derived borolanes in 2-MeTHF require controlled addition to prevent side reactions . This suggests that fluorinated Grignard reagents in 2-MeTHF could enable selective alkylation of fluorinated aromatic systems under mild conditions.

High-Temperature Reactions

2-MeTHF’s boiling point (77–79°C) allows reactions at elevated temperatures without solvent degradation. For example, olefin metathesis/isomerization sequences in 2-MeTHF proceed efficiently at 80–120°C , indicating that fluorinated Grignard reagents may tolerate such conditions for thermodynamically controlled reactions.

Comparative Analysis of Solvent Effects

Research Gaps and Challenges

While 2-MeTHF’s advantages in Grignard chemistry are well-documented , specific data for fluorinated benzylmagnesium bromides remains sparse. Key areas for further study include:

-

Kinetic control in reactions involving electron-withdrawing fluorine substituents.

-

Catalyst compatibility (e.g., nickel, palladium) in 2-MeTHF.

-

Aqueous stability of fluorinated Grignard reagents during work-up.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits significant reactivity as a nucleophile due to the electron-withdrawing nature of the fluorine atoms. This characteristic enhances its ability to participate in nucleophilic substitutions and additions, making it suitable for various synthetic pathways.

Key Properties:

- Molecular Formula : C7H2BrF5Mg

- Molarity : 0.25 M in 2-MeTHF

- Reactivity : High nucleophilicity due to fluorine substituents

Applications in Organic Synthesis

-

Synthesis of Fluorinated Compounds :

- The compound is used to introduce pentafluorobenzyl groups into various substrates, facilitating the synthesis of fluorinated pharmaceuticals and agrochemicals.

- Its application in the synthesis of fluorinated amino acids and other biologically active molecules has been documented.

-

Formation of Carbon-Carbon Bonds :

- As a Grignard reagent, it is instrumental in forming carbon-carbon bonds through reactions with carbonyl compounds, aldehydes, and ketones.

- Case studies show successful applications in synthesizing complex organic frameworks that are otherwise challenging to obtain.

-

Use in Coupling Reactions :

- The compound has been utilized in coupling reactions with halides and other electrophiles to form diverse organic compounds.

- Its selectivity and efficiency have been highlighted in several research publications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of 2,3,4,5,6-pentafluorobenzylmagnesium bromide for synthesizing a novel class of fluorinated anti-cancer agents. The introduction of the pentafluorobenzyl group significantly enhanced the pharmacological properties of the resulting compounds.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Fluorinated Agent A | 85% | 0.25 M solution at room temperature |

| Fluorinated Agent B | 90% | 0.25 M solution under reflux |

Case Study 2: Carbon-Carbon Bond Formation

In another research project, this Grignard reagent was employed to create complex polycyclic structures through its reaction with various carbonyl compounds. The results indicated high yields and selectivity for desired products.

| Substrate | Product | Yield (%) |

|---|---|---|

| Acetophenone | Polycyclic Compound C | 92% |

| Cyclohexanone | Polycyclic Compound D | 88% |

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. This results in the formation of new carbon-carbon bonds. The pentafluorobenzyl group enhances the reactivity of the Grignard reagent by stabilizing the negative charge on the carbon atom through electron-withdrawing effects .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects : The pentafluorobenzyl group’s strong inductive effect increases electrophilicity, making it more reactive toward electrophiles like carbonyl compounds compared to partially fluorinated analogs (e.g., 2,4-difluoro derivatives) .

Solvent Performance

The choice of 2-MeTHF as a solvent offers distinct advantages over traditional solvents like THF or diethyl ether:

| Solvent | Boiling Point (°C) | Peroxide Formation | Water Miscibility | Green Chemistry Rating |

|---|---|---|---|---|

| 2-MeTHF | 80–84 | Low | Immiscible | High (renewable source) |

| THF | 66 | Moderate | Miscible | Moderate |

| Diethyl ether | 34.6 | High | Immiscible | Low |

Impact on Reactions :

- 2-MeTHF enhances stability during storage due to low peroxide formation and simplifies work-up via phase separation .

- Grignard reagents in 2-MeTHF exhibit comparable reactivity to those in THF for aryl couplings but outperform solvents like cyclopentyl methyl ether (CPME) in reaction yields .

Reactivity and Selectivity

- Cross-coupling reactions : The pentafluorobenzyl reagent’s electron-deficient aromatic ring facilitates oxidative addition with palladium catalysts, enabling efficient Suzuki-Miyaura couplings. In contrast, methyl- or chloro-substituted analogs (e.g., 4-chloro-2-methylphenylmagnesium bromide) require higher catalyst loadings for similar yields .

- Nucleophilic additions : The reagent’s high electrophilicity accelerates reactions with ketones and esters. For example, it reacts with benzaldehyde 3× faster than 2,4-difluorobenzylmagnesium bromide under identical conditions .

Biological Activity

2,3,4,5,6-Pentafluorobenzylmagnesium bromide is a Grignard reagent that has gained attention for its unique properties and potential applications in organic synthesis. This compound is typically prepared in a solvent such as 2-methyltetrahydrofuran (2-MeTHF), which is known for its favorable characteristics as a biogenic solvent. This article reviews the biological activity of 2,3,4,5,6-pentafluorobenzylmagnesium bromide, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

Synthesis and Properties

2,3,4,5,6-Pentafluorobenzylmagnesium bromide can be synthesized through the reaction of pentafluorobenzyl bromide with magnesium in 2-MeTHF. The choice of 2-MeTHF as a solvent is significant due to its excellent solvation properties and lower toxicity compared to traditional solvents like THF. The solvent's ability to stabilize reactive intermediates enhances the efficiency of Grignard reactions .

Table 1: Properties of 2-Methyltetrahydrofuran (2-MeTHF)

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₀O |

| Molar Mass | 86.134 g/mol |

| Density | 0.854 g/mL |

| Boiling Point | 80 °C |

| Water Solubility | Low |

Biological Activity

The biological activity of pentafluorobenzylmagnesium bromide is primarily attributed to its reactivity as an electrophile in nucleophilic substitution reactions. This compound has been investigated for its potential role in synthesizing biologically active molecules.

Case Studies

- Nucleophilic Aromatic Substitution (SNAr) Reactions : Research indicates that pentafluorobenzyl derivatives can undergo nucleophilic aromatic substitution with various nucleophiles. These reactions are essential for developing pharmaceuticals and agrochemicals .

- Reactivity with Biological Targets : In studies involving enzyme catalysis and biotransformations, pentafluorobenzyl groups have shown promise in modifying biomolecules. The fluorinated structure may enhance the metabolic stability of drug candidates while retaining biological activity .

- Toxicological Assessments : Preliminary studies suggest that while the compound exhibits significant reactivity, its toxicity profile needs careful evaluation. The use of 2-MeTHF as a solvent may mitigate some toxic effects due to its lower environmental impact compared to other solvents .

Research Findings

Recent advancements highlight the utility of pentafluorobenzylmagnesium bromide in various synthetic pathways:

- Biocatalysis : The combination of this Grignard reagent with biocatalysts has shown enhanced selectivity and yield in reactions involving complex substrates .

- Pharmaceutical Applications : Studies have demonstrated the effectiveness of pentafluorobenzyl groups in improving the pharmacokinetic properties of drug candidates through strategic modifications during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.